molecular formula C15H14OS B11871970 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11871970
M. Wt: 242.3 g/mol
InChI Key: GWCSWJGNIWMICQ-UKTHLTGXSA-N
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Description

2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound featuring a thiophene ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 2,3-dihydrothiophene with 3,4-dihydronaphthalen-1(2H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge between the two rings. The reaction conditions may include:

    Temperature: Typically conducted at elevated temperatures to ensure complete reaction.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Solvents: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one: shares similarities with other thiophene and naphthalene derivatives, such as:

Uniqueness

  • Structural Features : The unique fusion of thiophene and naphthalene rings with a methylene bridge sets it apart from other compounds.
  • Reactivity : Its specific reactivity patterns in oxidation, reduction, and substitution reactions make it distinct.
  • Applications : Its potential applications in various fields, including medicinal chemistry and materials science, highlight its uniqueness.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

(2E)-2-(2,3-dihydrothiophen-3-ylmethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-9,11H,5-6,10H2/b13-9+

InChI Key

GWCSWJGNIWMICQ-UKTHLTGXSA-N

Isomeric SMILES

C1C/C(=C\C2CSC=C2)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2CSC=C2)C(=O)C3=CC=CC=C31

Origin of Product

United States

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